molecular formula C9H9N3O B12901562 Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) CAS No. 52996-62-0

Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)

Cat. No.: B12901562
CAS No.: 52996-62-0
M. Wt: 175.19 g/mol
InChI Key: BSAGDHSELBUUGF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a ketone group at the 6-position and two methyl groups at the 2 and 3 positions. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with diketones under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .

Mechanism of Action

The mechanism of action of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: A closely related compound with a similar core structure but lacking the ketone and methyl groups.

    Pyrazino[2,3-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

    Quinoxaline: A compound with a similar fused ring structure but with different functional groups.

Uniqueness: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Biological Activity

Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Pyrido[2,3-b]pyrazin-6(4H)-one features a bicyclic structure that contributes to its pharmacological properties. The presence of nitrogen atoms in the ring enhances its interaction with biological targets.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory potential of pyrido[2,3-b]pyrazin derivatives. For instance, a study involving various substituted pyrido[2,3-b]pyrazines demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Pyrido[2,3-b]pyrazin-6(4H)-one0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.01-
Diclofenac6.741.10

The IC50 values indicate that pyrido[2,3-b]pyrazin-6(4H)-one exhibits comparable potency to established anti-inflammatory drugs like celecoxib and diclofenac .

Anticancer Activity

The anticancer properties of pyrido[2,3-b]pyrazin derivatives have also been extensively studied. Research has shown that these compounds can inhibit various cancer cell lines through mechanisms such as EGFR kinase inhibition.

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Pyrido[2,3-b]pyrazin-6(4H)-oneNCI-H197515.63 ± 1.03
Pyrido[2,3-b]pyrazin-6(4H)-oneA549>50
Positive Control (Olmutinib)NCI-H1975<0.1

The compound demonstrated selective activity against NCI-H1975 cells with an IC50 value of 15.63 μM, indicating potential as an EGFR inhibitor . Furthermore, modifications to the side chains of these compounds have been shown to enhance their cytotoxicity against cancer cells.

Antimicrobial Properties

Pyrido[2,3-b]pyrazin derivatives have also exhibited significant antimicrobial activity against various pathogens. A study highlighted their effectiveness against both bacterial and fungal strains.

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrido[2,3-b]pyrazin-6(4H)-oneStaphylococcus aureus32 μg/mL
Pyrido[2,3-b]pyrazin-6(4H)-oneEscherichia coli64 μg/mL

These findings suggest that pyrido[2,3-b]pyrazin derivatives could be developed into effective antimicrobial agents .

Case Studies

  • In Vivo Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of pyrido derivatives using carrageenan-induced paw edema in rats. The results indicated significant reduction in edema comparable to indomethacin treatment .
  • Cytotoxicity Assays : In vitro assays using various cancer cell lines demonstrated that modifications in the chemical structure of pyrido derivatives significantly influenced their cytotoxicity profiles .
  • Structure-Activity Relationship (SAR) : Research has shown that specific substituents on the pyrido ring can enhance biological activity by improving binding affinity to target enzymes .

Properties

CAS No.

52996-62-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrido[2,3-b]pyrazin-6-one

InChI

InChI=1S/C9H9N3O/c1-5-6(2)11-9-7(10-5)3-4-8(13)12-9/h3-4H,1-2H3,(H,11,12,13)

InChI Key

BSAGDHSELBUUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=O)N2)C

Origin of Product

United States

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